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Compound of Interest

Compound Name: Methyl hydrazinecarbodithioate

Cat. No.: B1228944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of methyl
hydrazinecarbodithioate and its derivatives in medicinal chemistry. It includes detailed

application notes, experimental protocols for synthesis and biological evaluation, and

quantitative data on their biological activities. The information is intended to serve as a valuable

resource for researchers and professionals involved in drug discovery and development.

Introduction to Methyl Hydrazinecarbodithioate in
Medicinal Chemistry
Methyl hydrazinecarbodithioate, also known as S-methyl dithiocarbazate, is a versatile

scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases formed by the

condensation of the terminal amino group with various aldehydes and ketones, have

demonstrated a wide spectrum of biological activities. These activities include anticancer,

antiviral, and antimicrobial properties. The presence of the dithiocarbazate moiety (–NH–NH–

CS–S–) allows for the formation of stable metal complexes, which often exhibit enhanced

biological efficacy compared to the free ligands. The structural diversity that can be achieved

by modifying the aldehyde or ketone component, as well as by forming metal complexes,

makes methyl hydrazinecarbodithioate an attractive starting point for the development of

novel therapeutic agents.
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Anticancer Applications
Derivatives of methyl hydrazinecarbodithioate have shown significant promise as anticancer

agents. They have been found to exhibit cytotoxic effects against a variety of cancer cell lines.

Cytotoxic Activity
Numerous studies have reported the in vitro cytotoxic activity of methyl
hydrazinecarbodithioate derivatives against various cancer cell lines. The data from several

key studies are summarized in the table below.
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Compound/Derivati
ve

Cell Line IC50 (µM) Reference

Methyl-2-(2-

hydroxybenzylidene)h

ydrazinecarbodithioat

e (IIc)

HL-60 6.5 [1]

Methyl-2-(2-hydroxy-

3-

methoxybenzylidene)h

ydrazinecarbodithioat

e (IIi)

HL-60 ≈ 1 [1]

Methyl-2-(2-hydroxy-

1-

naphthylidene)hydrazi

necarbodithioate (IIl)

HL-60 0.8 [1]

Platinum(II) complex

7a
HCT-116 1.89 [2]

Platinum(II) complex

7a
MCF-7 3.45 [2]

Platinum(II) complex

7a
MDA-MB-231 4.21 [2]

Platinum(II) complex

7b
HCT-116 2.56 [2]

Platinum(II) complex

7b
MCF-7 5.60 [2]

Platinum(II) complex

7b
MDA-MB-231 4.87 [2]

Mechanism of Anticancer Action
The anticancer activity of dithiocarbamate derivatives is often attributed to their ability to induce

apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that these
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compounds can trigger the intrinsic apoptotic pathway.[2][3] This pathway is initiated by

intracellular signals that lead to the permeabilization of the mitochondrial outer membrane and

the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then activates a

cascade of caspases, which are proteases that execute the apoptotic process. Specifically,

platinum(II) complexes of methyl hydrazinecarbodithioate derivatives have been shown to

lead to an increase in cleaved PARP1 and caspases 3, 7, and 9 in HCT-116 cells.[2]

Furthermore, dithiocarbamates can act as metal-chelating agents, and their biological effects

can be influenced by their interaction with intracellular metal ions like copper, which can lead to

the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known

trigger of apoptosis.[4][5]

Dithiocarbamate Derivative Cancer Cell
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Proposed mechanism of apoptosis induction by Methyl Hydrazinecarbodithioate derivatives.

Antiviral Applications
Certain derivatives of methyl hydrazinecarbodithioate have demonstrated antiviral activity

against DNA viruses.

Antiviral Activity Spectrum
Methyl-2-arylidene hydrazinecarbodithioates have been evaluated for their antiviral properties.

The results indicate activity against several herpesviruses.
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Compound/Derivati
ve

Virus EC50 (µM) Reference

Methyl-2-(2-

hydroxybenzylidene)h

ydrazinecarbodithioat

e (IIc)

HSV-1 (KOS) 4.6 [1]

HSV-2 (G) 4.8 [1]

VZV (TK+ OKA) 1.8 [1]

VZV (TK- 07-1) 2.5 [1]

Methyl-2-(2-hydroxy-

1-

naphthylidene)hydrazi

necarbodithioate (IIl)

HSV-1 (KOS) 1.1 [1]

HSV-2 (G) 1.3 [1]

VZV (TK+ OKA) 0.4 [1]

VZV (TK- 07-1) 0.6 [1]

*EC50: 50% effective concentration, or the concentration of the compound that inhibits viral

replication by 50%.

It is important to note that for some of these compounds, the antiviral activity was observed at

concentrations that also showed significant cytotoxicity to the host cells.[1]

Antimicrobial Applications
The dithiocarbazate scaffold is also a key feature in compounds with antimicrobial activity.

Antibacterial and Antifungal Activity
Derivatives of methyl hydrazinecarbodithioate have been screened for their activity against

various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key

measure of antimicrobial efficacy.
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

4-Methyl-1,2,3-

thiadiazole-5-

carboxylic acid

hydrazide derivative

15

Staphylococcus

aureus ATCC 25923
1.95 [6]

Staphylococcus

aureus ATCC 43300
1.95 [6]

Enterococcus faecalis

ATCC 29212
15.62 [6]

Escherichia coli ATCC

25922
125 [6]

Mechanism of Antimicrobial Action
The antimicrobial mechanism of dithiocarbamates is thought to involve their ability to chelate

essential metal ions required for microbial enzyme function.[7] By binding to these metal ions,

they can disrupt critical metabolic pathways in bacteria and fungi. The sulfur atoms in the

dithiocarbamate moiety are believed to play a crucial role in interacting with and potentially

damaging the microbial cell wall.[8]

Experimental Protocols
This section provides detailed protocols for the synthesis of representative methyl
hydrazinecarbodithioate derivatives and for the key biological assays used to evaluate their

activity.

Synthesis Protocols
This protocol describes a general method for the synthesis of Schiff bases from methyl
hydrazinecarbodithioate and an aromatic aldehyde.
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General workflow for the synthesis of Methyl-2-arylidene hydrazinecarbodithioates.

Materials:

Methyl hydrazinecarbodithioate

Substituted aromatic aldehyde (e.g., salicylaldehyde, 2-hydroxy-3-methoxybenzaldehyde)

Absolute ethanol

Round-bottom flask

Reflux condenser

Stirring apparatus

Filtration apparatus

Procedure:

Dissolve methyl hydrazinecarbodithioate (1 equivalent) in hot absolute ethanol in a round-

bottom flask.

Add a solution of the substituted aromatic aldehyde (1 equivalent) in absolute ethanol to the

flask.

Heat the reaction mixture to reflux and maintain for 2-4 hours, with continuous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion of the reaction, cool the mixture to room temperature.
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Collect the precipitated solid by filtration.

Wash the solid with cold ethanol.

Dry the product in a desiccator.

This protocol outlines the synthesis of a platinum(II) complex with a methyl
hydrazinecarbodithioate derivative ligand.

Materials:

Methyl hydrazinecarbodithioate derivative (ligand)

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

Ethanol/water mixture (1:1 v/v)

Dilute HCl

Stirring apparatus

Filtration apparatus

Procedure:

Dissolve the methyl hydrazinecarbodithioate derivative ligand (2 equivalents) in an

ethanol/water (1:1) mixture.

Dissolve K₂PtCl₄ (1 equivalent) in the same solvent mixture.

Add the K₂PtCl₄ solution dropwise to the ligand solution with constant stirring.

Add a few drops of dilute HCl to the reaction mixture.

Stir the mixture at room temperature for 5 hours.

Collect the resulting solid precipitate by filtration.

Wash the precipitate with the ethanol/water mixture.
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Dry the complex in a vacuum desiccator.

Biological Assay Protocols
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9]

[10][11]

Materials:

Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

96-well plates

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of

culture medium.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Prepare serial dilutions of the test compound in the culture medium. The final DMSO

concentration should be less than 0.5%.

Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of the test compound. Include a vehicle control (medium with DMSO) and a

blank (medium only).
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Incubate the plate for 24, 48, or 72 hours at 37°C.

After the incubation period, add 20 µL of MTT solution to each well and incubate for an

additional 3-4 hours.

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

This assay is used to determine the concentration of a compound that inhibits virus-induced

plaque formation by 50% (EC50).[12][13][14][15][16]

Materials:

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

Virus stock of known titer

Cell culture medium

6-well plates

Test compound

Overlay medium (e.g., medium containing 0.5% methylcellulose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Formalin (10% in PBS)

Procedure:
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Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

Prepare serial dilutions of the test compound in cell culture medium.

Remove the growth medium from the cell monolayers.

Add the medium containing the test compound dilutions to the wells in duplicate. Include a

virus control (no compound) and a cell control (no virus, no compound).

Infect the wells (except the cell control) with the virus at a multiplicity of infection (MOI) that

produces a countable number of plaques (e.g., 50-100 PFU/well).

Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

Remove the virus inoculum and add 2 mL of the overlay medium containing the respective

concentrations of the test compound.

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3

days).

Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30

minutes.

Carefully remove the overlay and the fixing solution.

Stain the cells with crystal violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each compound concentration compared to

the virus control and determine the EC50 value.

Conclusion
Methyl hydrazinecarbodithioate and its derivatives represent a promising class of

compounds with diverse pharmacological activities. Their potential as anticancer, antiviral, and
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antimicrobial agents warrants further investigation. The synthetic versatility of this scaffold

allows for the generation of large libraries of compounds for screening and lead optimization.

The detailed protocols and data presented in this document provide a solid foundation for

researchers to explore the full therapeutic potential of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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